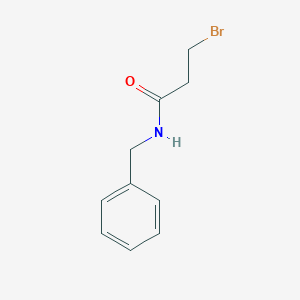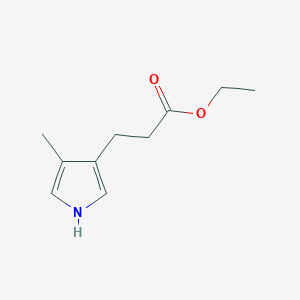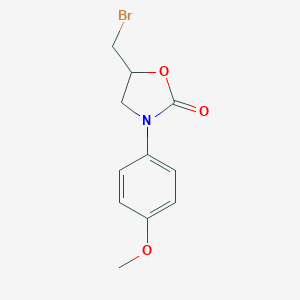![molecular formula C34H16F24P2 B178391 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane CAS No. 199342-62-6](/img/structure/B178391.png)
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane (1,2-BBTFPE) is a bidentate phosphine ligand used in organometallic chemistry. It is a white crystalline solid with a molecular weight of 627.98 g/mol and a melting point of 158-162 oC. It is a versatile ligand that is used in a variety of applications, including catalytic hydrogenation, cross-coupling reactions, and hydroformylation. 1,2-BBTFPE is also used as a ligand in transition-metal-catalyzed reactions.
科学研究应用
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in a variety of scientific research applications. It has been used as a ligand in transition-metal-catalyzed reactions, such as the hydroformylation of olefins and the hydrogenation of ketones. It has also been used in the synthesis of organometallic compounds, such as palladium complexes and nickel complexes. Additionally, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in the synthesis of polymers and polyelectrolytes.
作用机制
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane acts as a bidentate ligand, meaning that it is able to coordinate to two metal centers at once. This allows it to form strong complexes with transition metals, which are important for catalytic reactions. The two trifluoromethyl groups on the phenyl ring of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane also increase the electron-withdrawing ability of the ligand, making it more effective at catalyzing certain reactions.
生化和生理效应
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. As such, it is generally considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in most organic solvents. Additionally, it is a strong ligand that is able to form strong complexes with transition metals, making it ideal for catalytic reactions. However, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is not as stable as some other ligands, and it can be difficult to remove from the reaction mixture.
未来方向
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a number of potential future applications. It could be used as a ligand in the synthesis of new organometallic compounds, such as ruthenium complexes and cobalt complexes. Additionally, it could be used in the synthesis of polymers and polyelectrolytes. Finally, it could be used in the development of new catalytic reactions, such as the hydrogenation of alkenes and the hydroformylation of cycloalkenes.
合成方法
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane can be synthesized in a three-step process. In the first step, 3,5-dinitrobenzotrifluoride (DNBTF) is reacted with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the corresponding trifluoromethylated phenol, which is then reacted with phosphorus oxychloride in the second step. This yields the corresponding trifluoromethylated phenylphosphonium salt. In the third step, the salt is reacted with ethylene diamine to yield 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane.
属性
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKIUOXBNSHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F24P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














